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molecular formula C7H12F3NO B7807366 4-(2,2,2-Trifluoroethoxy)piperidine

4-(2,2,2-Trifluoroethoxy)piperidine

Cat. No. B7807366
M. Wt: 183.17 g/mol
InChI Key: HOCPYEYZSBYINV-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

Trifluoroacetic acid (1.15 mL) was added dropwise to a solution of tert-butyl 4-(2,2,2-trifluoroethoxy)piperidine-1-carboxylate (prepared in an analogous manner to Intermediate 203, 1.14 g, 4.0 mmol) in DCM (10 mL) at room temperature. The reaction mixture was stirred at room temperature for 16 h. The mixture was then concentrated under vacuum, the crude residue was dissolved in water and product was extracted with diethylether (2 times). The aqueous phase was basicified to pH 10 using solid potassium carbonate and extracted with DCM (4 times). The organic extracts were combined, dried over sodium sulfate and concentrated under vacuum to afford the title compound (610 mg, 83%). 1H NMR (300 MHz, CDCl3) δ ppm 3.84 (2H, q), 3.53 (1H, m), 3.10 (2H, m), 2.61 (2H, m), 1.76 (2H, m) and 1.54 (2H, s).
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(2,2,2-trifluoroethoxy)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 203
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]([F:26])([F:25])[CH2:10][O:11][CH:12]1[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]1>C(Cl)Cl>[F:26][C:9]([F:8])([F:25])[CH2:10][O:11][CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 4-(2,2,2-trifluoroethoxy)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Step Two
Name
Intermediate 203
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
product was extracted with diethylether (2 times)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(COC1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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